molecular formula C7H6N2S B073233 5-Methyl-2,1,3-benzothiadiazole CAS No. 1457-93-8

5-Methyl-2,1,3-benzothiadiazole

Cat. No. B073233
CAS RN: 1457-93-8
M. Wt: 150.2 g/mol
InChI Key: XDQJAYFCPRWDOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2,1,3-benzothiadiazole and related compounds often involves catalyzed reactions and specific reagent conditions. For instance, the synthesis of similar thiadiazoles has been reported using manganese(II) catalyzed reactions, where substituted thiosemicarbazide/thiohydrazide undergoes cyclization to yield thiadiazoles (Dani et al., 2013). Another approach involves the formation of 1,2,4-triazolo[3,4-b]benzothiazoles through reactions involving o-methylaniline and various aromatic carbonic acids, showcasing the versatility in synthetic routes (Dong et al., 2002).

Molecular Structure Analysis

The molecular structure of 5-Methyl-2,1,3-benzothiadiazole and related molecules is characterized by X-ray crystallography and DFT studies. These studies reveal the stabilization of such compounds through intramolecular and intermolecular hydrogen bonding, indicating the impact of molecular structure on their stability and reactivity (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-Methyl-2,1,3-benzothiadiazole derivatives include bromination, where brominated 2,1,3-benzothiadiazoles are synthesized under specific conditions, highlighting the compound's reactivity towards halogenation (Pilgram et al., 1970). The compound's structure also influences its reactivity in various chemical transformations.

Physical Properties Analysis

The physical properties of 5-Methyl-2,1,3-benzothiadiazole derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. While specific data on 5-Methyl-2,1,3-benzothiadiazole was not directly available, studies on similar compounds provide insights into how such properties are analyzed and reported.

Chemical Properties Analysis

The chemical properties of 5-Methyl-2,1,3-benzothiadiazole, including its stability, reactivity with other chemical groups, and behavior under various conditions, are critical for its application in materials science and biomedicine. For instance, the study of oxidation reactions of methyl-substituted 2,1,3-benzothiadiazoles and 2,1,3-benzoselenadiazoles with selenium dioxide showcases the compound's reactivity and potential transformations (Neidlein & Knecht, 1987).

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-2,1,3-benzothiadiazole has been a subject of interest in chemical synthesis and properties exploration. Notable research includes the oxidation reactions of methyl-substituted benzothiadiazoles, highlighting the synthesis and spectroscopic properties of compounds involving selenium dioxide (Neidlein & Knecht, 1987). Furthermore, the study on the bromination of benzothiadiazoles contributed significantly to the field by introducing a general preparative method for brominated benzothiadiazoles, providing insights into the selective bromination at specific positions under certain reaction conditions (Pilgram, Zupan, & Skiles, 1970).

Applications in Agriculture

The compound has also been explored for its potential applications in agriculture. Studies have shown that treatments with benzothiadiazole and related compounds can influence the phenolic content of grapes and potentially improve wine chromatic characteristics (Ruiz-García et al., 2012). The application of these compounds in vineyards demonstrated an increase in the levels of phenolic compounds in grapes, suggesting a potential strategy for vine protection and enhancement of grape and wine quality (Ruiz-García et al., 2013).

Photoluminescent and Optoelectronic Applications

5-Methyl-2,1,3-benzothiadiazole and its derivatives have been identified as key components in photoluminescent compounds and optoelectronic devices. The synthesis, properties, and reactions of benzothiadiazole derivatives have been extensively studied due to their potential in organic light-emitting diodes, solar cells, and other light technology applications (Neto et al., 2013). Additionally, the molecular organization of benzothiadiazoles in the solid state has been analyzed to understand their preferred patterns of molecular association, which is crucial for developing more effective compounds for thin-film optoelectronic devices (Langis-Barsetti, Maris, & Wuest, 2017).

Pharmacological and Biological Applications

While the focus was to exclude drug use, dosage, and side effects, it's worth noting that research has been conducted on the pharmacological and biological implications of benzothiadiazole compounds. For instance, studies on the modulation of AMPA receptors and the potential of benzothiadiazole derivatives in addressing various physiological and neurological conditions highlight the compound's significance in medical research (Citti et al., 2016).

Safety And Hazards

When handling 5-Methyl-2,1,3-benzothiadiazole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

5-Methyl-2,1,3-benzothiadiazole and its derivatives have potential applications in light technology, including as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others . This represents an exciting area of study .

properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJAYFCPRWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381764
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,1,3-benzothiadiazole

CAS RN

1457-93-8
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1457-93-8
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